2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile is a high-performance narrow-bandgap non-fullerene acceptor (NFA) used primarily in organic photovoltaic (OPV) devices . This compound is known for its complementary absorption spectrum, making it suitable for creating high-efficiency multi-layer tandem solar cells .
Preparation Methods
The synthesis of 2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile involves multiple steps, including the formation of the indaceno[1,2-b:5,6-b’]dithiophene core and subsequent functionalization with malononitrile groups . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Substitution reactions with different reagents can introduce new functional groups, altering its chemical behavior.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile has several scientific research applications:
Chemistry: Used as a non-fullerene acceptor in organic solar cells, contributing to high power conversion efficiencies.
Medicine: Research is ongoing to explore its use in medical devices and sensors.
Industry: Employed in the production of high-efficiency organic photovoltaic devices.
Mechanism of Action
The compound exerts its effects through its highly conjugated structure, which allows for efficient electron transport and absorption of light . The molecular targets include the active layers in organic solar cells, where it facilitates charge separation and transport . The pathways involved include the formation of excitons and their subsequent dissociation into free charge carriers .
Comparison with Similar Compounds
Compared to other similar compounds, such as Y6 and ITIC, 2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile offers a unique combination of high absorption efficiency and stability . Similar compounds include:
Y6: Another high-performance non-fullerene acceptor with a different core structure.
ITIC: Known for its high electron mobility and efficiency in organic solar cells.
This compound’s uniqueness lies in its specific molecular structure, which provides a balance between absorption efficiency and electronic properties .
Properties
Molecular Formula |
C66H66N4O2S2 |
---|---|
Molecular Weight |
1011.4 g/mol |
IUPAC Name |
2-[2-[[15-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C66H66N4O2S2/c1-5-9-13-21-29-65(30-22-14-10-6-2)55-37-52-56(38-51(55)63-57(65)35-45(73-63)33-53-59(43(39-67)40-68)47-25-17-19-27-49(47)61(53)71)66(31-23-15-11-7-3,32-24-16-12-8-4)58-36-46(74-64(52)58)34-54-60(44(41-69)42-70)48-26-18-20-28-50(48)62(54)72/h17-20,25-28,33-38H,5-16,21-24,29-32H2,1-4H3 |
InChI Key |
HSIQYKBCOIIFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC=CC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
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